

Butein Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: *Butein*

Cat. No.: *B1668091*

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An in-depth analysis of **butein**'s structure-activity relationship (SAR), detailing its therapeutic potential through quantitative data, experimental methodologies, and signaling pathway visualizations.

Introduction

Butein (3,4,2',4'-tetrahydroxychalcone), a prominent chalcone found in various medicinal plants, has garnered significant attention in the scientific community for its diverse pharmacological activities.^{[1][2]} This polyphenolic compound has demonstrated potent anticancer, anti-inflammatory, and antioxidant properties, making it a promising scaffold for the development of novel therapeutic agents.^{[2][3]} This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of **butein** and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways modulated by **butein**.

Structure-Activity Relationship: Quantitative Data

The therapeutic efficacy of **butein** is intrinsically linked to its chemical structure. Modifications to its core chalcone scaffold have led to the synthesis of numerous derivatives with enhanced or altered biological activities. This section presents a summary of the quantitative SAR data for **butein** and its analogs, categorized by their primary pharmacological effects.

Anticancer Activity

Butein exerts its anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[4] The following tables summarize the in vitro cytotoxic activities of **butein** and its derivatives against several human cancer cell lines.

Table 1: Cytotoxic Activity of **Butein** and its Analogs against Various Cancer Cell Lines

Compound	Cancer Cell Line	IC50 (μM)	Reference
Butein	Colon Adenocarcinoma (220.1)	1.75	
Butein	Breast Cancer (MCF-7)	< 5 (aromatase inhibition)	
Butein	Multiple Myeloma (U266)	25	
Butein	Hepatocellular Carcinoma (HepG2)	65 (EGFR tyrosine kinase inhibition)	
Compound 3c (Butein derivative)	Breast Cancer (MCF-7)	Not specified, but showed dose- and time-dependent decrease in cell viability	
Compound 3c (Butein derivative)	Breast Cancer (MDA-MB-231)	Not specified, but showed dose- and time-dependent decrease in cell viability	

Anti-inflammatory Activity

Butein's anti-inflammatory properties are attributed to its ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

Table 2: Anti-inflammatory Activity of **Butein** and its Derivatives

Compound	Assay	IC50 (μM)	Reference
Butein	TNF-α production in mouse peritoneal macrophages	Not specified, but showed inhibitory effects	
Compound 14a (Butein derivative)	TNF-α production in mouse peritoneal macrophages	14.6	
Compounds 7j, 7m, 14a (Butein derivatives)	TNF-α production in mouse peritoneal macrophages	Showed 50% suppression at 20 μM	

Enzyme Inhibition

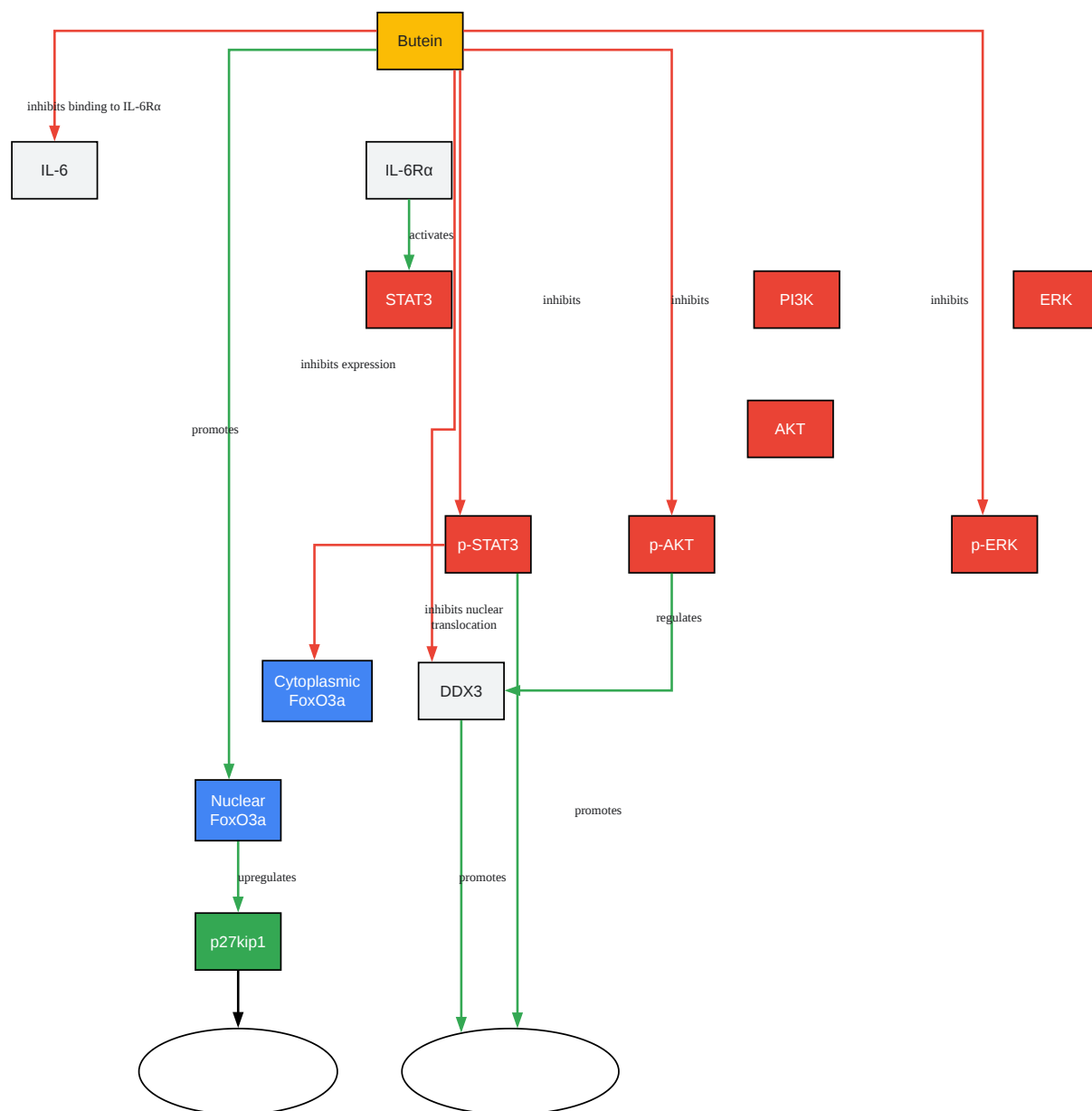
Butein has been shown to inhibit various enzymes implicated in disease pathogenesis.

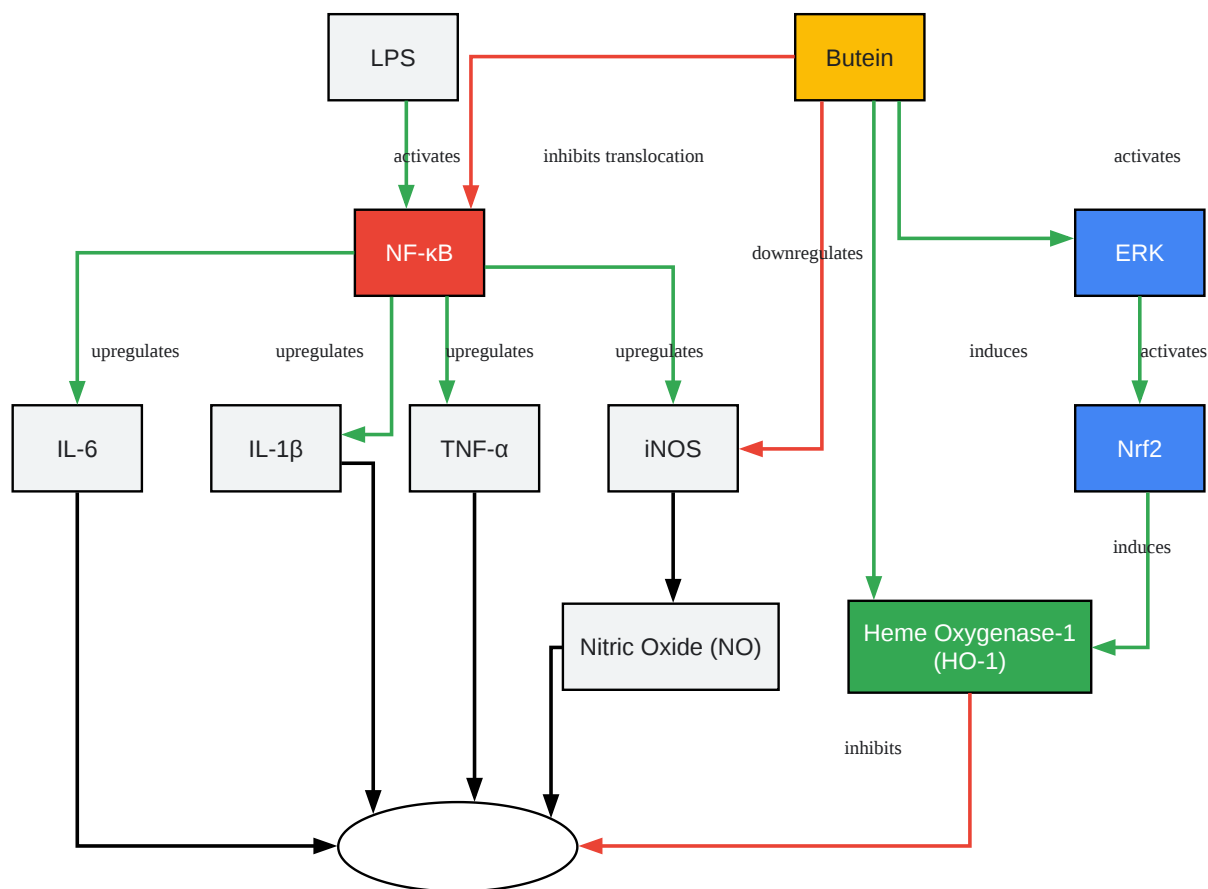
Table 3: Enzyme Inhibitory Activity of **Butein**

Enzyme	Inhibition Type	IC50 (μM)	Reference
Xanthine Oxidase	Irreversible competitive	2.93	
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase	Competitive with ATP	65	
p60c-src Tyrosine Kinase	-	65	
Aromatase	-	3.7	

Key Signaling Pathways Modulated by Butein

Butein's diverse biological activities stem from its ability to interact with and modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by **butein**.





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